molecular formula C10H24NO4P B14139589 Diethyl 2-(diethylamino)ethyl phosphate CAS No. 4015-46-7

Diethyl 2-(diethylamino)ethyl phosphate

Cat. No.: B14139589
CAS No.: 4015-46-7
M. Wt: 253.28 g/mol
InChI Key: XQCYESCZFTVWPU-UHFFFAOYSA-N
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Description

Diethyl 2-(diethylamino)ethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethylamino and phosphate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(diethylamino)ethyl phosphate typically involves the reaction of diethylaminoethanol with phosphorus oxychloride under controlled conditions. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{O)}_2\text{PCl} + \text{HOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)OCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethylamino)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite compounds.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(diethylamino)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications and drug delivery systems.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(diethylamino)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate: A nerve agent with similar structural features but different applications.

    Diethylphosphite: Another organophosphorus compound with distinct reactivity and uses.

Uniqueness

Diethyl 2-(diethylamino)ethyl phosphate is unique due to its combination of diethylamino and phosphate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, from scientific research to industrial production.

Properties

CAS No.

4015-46-7

Molecular Formula

C10H24NO4P

Molecular Weight

253.28 g/mol

IUPAC Name

2-(diethylamino)ethyl diethyl phosphate

InChI

InChI=1S/C10H24NO4P/c1-5-11(6-2)9-10-15-16(12,13-7-3)14-8-4/h5-10H2,1-4H3

InChI Key

XQCYESCZFTVWPU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOP(=O)(OCC)OCC

Origin of Product

United States

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